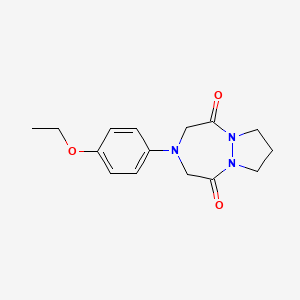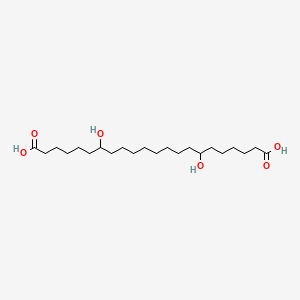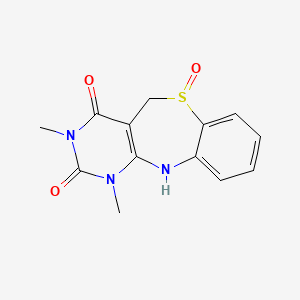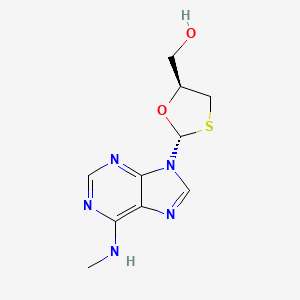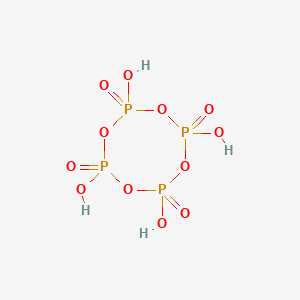
Tetrametaphosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrametaphosphoric acid is a cyclic polyphosphoric acid with the molecular formula (HPO₃)₄. It is part of the metaphosphoric acid family, which includes various cyclic and linear polyphosphoric acids. This compound is known for its unique ring structure, which consists of four phosphorus atoms each bonded to three oxygen atoms, forming a stable cyclic compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrametaphosphoric acid can be synthesized through the condensation of orthophosphoric acid (H₃PO₄) under controlled conditions. The process involves heating orthophosphoric acid to remove water molecules, leading to the formation of cyclic this compound. The reaction can be represented as: [ 4H₃PO₄ \rightarrow (HPO₃)₄ + 6H₂O ]
Industrial Production Methods: In industrial settings, this compound is typically produced by heating orthophosphoric acid in the presence of dehydrating agents such as phosphorus pentoxide (P₂O₅). This method ensures the efficient removal of water and promotes the formation of the cyclic structure .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrametaphosphoric acid undergoes various chemical reactions, including hydrolysis, condensation, and complexation. It can react with water to form orthophosphoric acid: [ (HPO₃)₄ + 6H₂O \rightarrow 4H₃PO₄ ]
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound hydrolyzes to form orthophosphoric acid.
Condensation: Under dehydrating conditions, it can condense with other phosphoric acids to form higher polyphosphoric acids.
Complexation: It can form complexes with metal ions, which are useful in various industrial applications.
Major Products Formed: The primary product of hydrolysis is orthophosphoric acid. In condensation reactions, higher polyphosphoric acids are formed, which have applications in organic synthesis and industrial processes .
Applications De Recherche Scientifique
Tetrametaphosphoric acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis, particularly in cyclization and acylation reactions.
Biology: It serves as a chelating agent, forming complexes with metal ions that are essential for various biological processes.
Medicine: Its derivatives are explored for potential therapeutic applications due to their ability to interact with biological molecules.
Industry: It is used in the production of specialty surfactants, which are important in personal care products such as shampoos and body washes
Mécanisme D'action
Tetrametaphosphoric acid exerts its effects primarily through its ability to form stable complexes with metal ions. This chelating property allows it to sequester metal ions, preventing them from participating in unwanted chemical reactions. The mechanism involves the coordination of metal ions to the oxygen atoms in the cyclic structure of this compound, forming stable chelate complexes .
Comparaison Avec Des Composés Similaires
Trimetaphosphoric Acid: (HPO₃)₃, a cyclic compound with three phosphorus atoms.
Pyrophosphoric Acid: H₄P₂O₇, a linear polyphosphoric acid with two phosphorus atoms.
Orthophosphoric Acid: H₃PO₄, the simplest form of phosphoric acid.
Uniqueness: Tetrametaphosphoric acid is unique due to its cyclic structure with four phosphorus atoms, which imparts distinct chemical properties compared to its linear and smaller cyclic counterparts. Its ability to form stable complexes with metal ions makes it particularly valuable in applications requiring strong chelating agents .
Propriétés
Numéro CAS |
13598-74-8 |
|---|---|
Formule moléculaire |
H4O12P4 |
Poids moléculaire |
319.92 g/mol |
Nom IUPAC |
2,4,6,8-tetrahydroxy-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraoxatetraphosphocane 2,4,6,8-tetraoxide |
InChI |
InChI=1S/H4O12P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h(H,1,2)(H,3,4)(H,5,6)(H,7,8) |
Clé InChI |
GIXFALHDORQSOQ-UHFFFAOYSA-N |
SMILES canonique |
OP1(=O)OP(=O)(OP(=O)(OP(=O)(O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


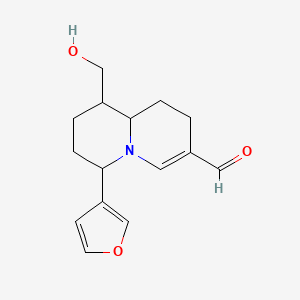
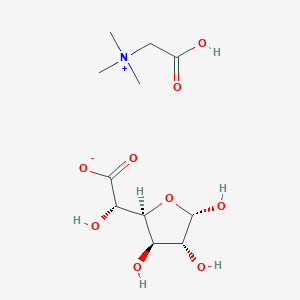
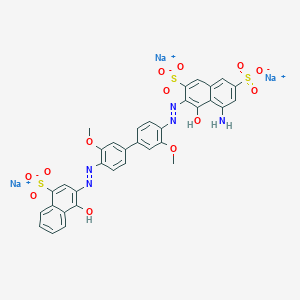

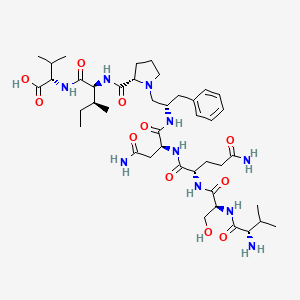
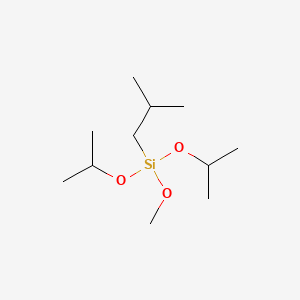
![[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone](/img/structure/B12804055.png)
